molecular formula C13H20N2O2 B12264453 {1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol

{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B12264453
M. Wt: 236.31 g/mol
InChI Key: ZKECQJQJZOUKMN-UHFFFAOYSA-N
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Description

{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol is a complex organic compound featuring a piperidine ring substituted with a methanol group and a cyclopropyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the oxazole moiety and the cyclopropyl group. The final step involves the addition of the methanol group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    {1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}ethanol: Similar structure but with an ethanol group instead of methanol.

    {1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetate: An acetate ester derivative.

Uniqueness

{1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group, in particular, allows for further functionalization and derivatization, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C13H20N2O2/c16-9-10-3-5-15(6-4-10)8-12-7-13(17-14-12)11-1-2-11/h7,10-11,16H,1-6,8-9H2

InChI Key

ZKECQJQJZOUKMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCC(CC3)CO

Origin of Product

United States

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